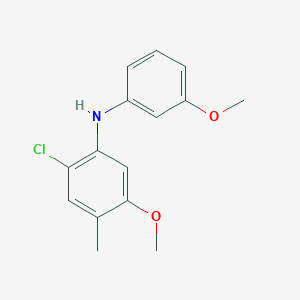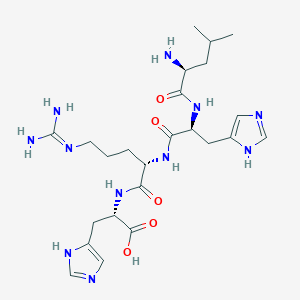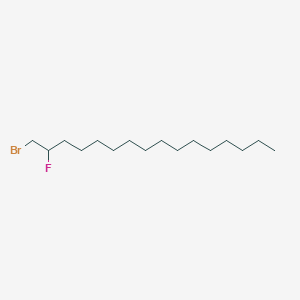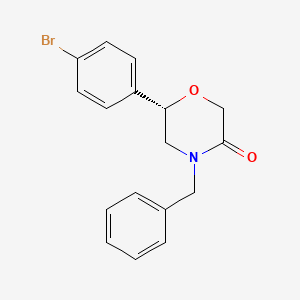![molecular formula C13H14O2 B14179597 Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo- CAS No. 919286-05-8](/img/structure/B14179597.png)
Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo- is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a spiro[4.5]deca-6,9-diene core with an acetaldehyde and a methylene group attached, making it a versatile molecule in organic synthesis and research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo- involves a Pd-catalyzed decarboxylative strategy. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction is performed at room temperature and generates CO2 as the sole by-product . The stereochemistry of the reactions is controlled with diastereo- and enantioselectivity being up to >20:1 dr and 96:4 er .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: Conversion to spiro[4.5]deca-6,9-diene-2-carboxylic acid, 3-methylene-8-oxo-.
Reduction: Formation of spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-hydroxy-.
Substitution: Various substituted spiro[4.5]deca-6,9-diene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo- exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to participate in multiple pathways, including enzyme inhibition and receptor binding. The specific molecular targets and pathways depend on the context of its application, such as its role in organic synthesis or potential therapeutic use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,9-Di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione
- Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-
Uniqueness
Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo- stands out due to its unique spirocyclic structure and the presence of both aldehyde and ketone functional groups. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
919286-05-8 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
2-(3-methylidene-8-oxospiro[4.5]deca-6,9-dien-2-yl)acetaldehyde |
InChI |
InChI=1S/C13H14O2/c1-10-8-13(9-11(10)4-7-14)5-2-12(15)3-6-13/h2-3,5-7,11H,1,4,8-9H2 |
InChI-Schlüssel |
CPDREYIKBLZRGO-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC2(CC1CC=O)C=CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)

![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)



![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)

